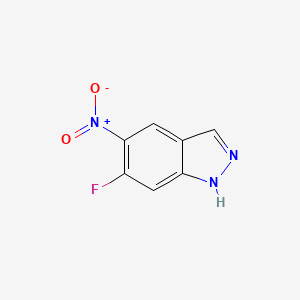

6-Fluoro-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWPKRSNPVUHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672880 | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-51-2 | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, this guide will explore its applications as a crucial intermediate in the development of novel therapeutic agents, supported by detailed experimental protocols and safety information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction and Significance

This compound is a substituted indazole derivative that has garnered significant interest in pharmaceutical research. The indazole scaffold itself is a prominent feature in numerous biologically active compounds and approved drugs, known for a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties[1][2].

The strategic placement of a fluorine atom at the 6-position and a nitro group at the 5-position imparts unique electronic properties to the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a strong electron-withdrawing group that influences the reactivity of the indazole ring and serves as a versatile chemical handle for further functionalization[3][4]. These features make this compound a valuable starting material for synthesizing complex molecules, particularly in the discovery of kinase inhibitors and other targeted therapies[5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Core Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | [6] |

| Molecular Weight | 181.12 g/mol | [6] |

| CAS Number | 633327-51-2 | [7] |

| Appearance | Yellow to orange solid | [8] |

| Predicted Boiling Point | 401.2 ± 25.0 °C | [8] |

| Predicted Density | 1.629 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 10.92 ± 0.40 | [8] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons. A representative spectrum shows the following peaks: δ 13.7 (broad peak, 1H, NH), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), and 7.68 (d, J=11.8 Hz, 1H)[7]. The broad peak at 13.7 ppm is characteristic of the acidic N-H proton of the indazole ring. The doublets correspond to the protons on the benzene portion of the ring system, with coupling constants indicating their relative positions.

-

Mass Spectrometry (ESI): The mass spectrum confirms the molecular weight of the compound. In electrospray ionization (ESI) negative mode, the molecule is typically observed as the deprotonated species [M-H]⁻ at m/z 180[7].

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and development. Understanding its reactivity is key to its application as a synthetic intermediate.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the nitration of 6-Fluoro-1H-indazole[7]. The presence of the activating indazole ring system directs the electrophilic nitration to the 5-position.

Caption: Synthesis of this compound via electrophilic nitration.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound[7].

Materials:

-

6-Fluoro-1H-indazole (1 g, 6.74 mmol)

-

Concentrated sulfuric acid (22 mL)

-

Potassium nitrate (0.74 g, 7.34 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

Procedure:

-

To a flask containing 6-Fluoro-1H-indazole (1 g, 6.74 mmol), add concentrated sulfuric acid (22 mL) at 0°C.

-

Add potassium nitrate (0.74 g, 7.34 mmol) in portions while maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at room temperature.

-

Cool the reaction mixture back to 0°C and carefully neutralize to a neutral pH with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography using a dichloromethane/methanol (9.8:0.2) eluent to yield this compound as a yellow solid[7].

Reactivity Profile

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro and fluoro groups and the inherent reactivity of the indazole nucleus[9].

-

N-Alkylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, followed by alkylation to introduce substituents at the N-1 or N-2 positions. The regioselectivity of this reaction can be influenced by the reaction conditions[10].

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the benzene ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself[11].

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides a key transformation to 5-amino-6-fluoro-1H-indazole, a versatile intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems[12].

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Kinase Inhibitors: The indazole scaffold is a common core structure in many kinase inhibitors used in oncology[5]. The functional groups of this compound allow for the introduction of various side chains to target the ATP-binding site of kinases.

-

Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents[13]. Derivatives of nitroindazoles have been explored for their potential antibacterial and antiprotozoal activities[5][14].

-

Antiproliferative Agents: Substituted benzo[g]indazoles derived from nitro-tetralone precursors have demonstrated significant antiproliferative activity against cancer cell lines[12]. The 6-nitroindazole moiety can participate in crucial hydrogen bonding interactions with target proteins[2].

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

Proper safety precautions must be observed when handling this compound and its parent compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes[15][16]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[15][17].

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8][18]. Keep away from strong oxidizing agents[17]. Recommended storage temperature is 2-8°C[8][18].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[15].

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the fluoro and nitro substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 633327-51-2 [amp.chemicalbook.com]

- 7. This compound | 633327-51-2 [chemicalbook.com]

- 8. This compound CAS#: 633327-51-2 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

An In-depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery, with a focus on oncology and infectious diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1] The indazole nucleus is considered a bioisostere of indole and is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[2] The versatility of the indazole ring system, with its ability to participate in a variety of chemical transformations and interactions with biological targets, has led to its incorporation into drugs with anti-inflammatory, anticancer, antimicrobial, and neurological activities.[3][4]

The introduction of specific substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. The subject of this guide, this compound, features two key substituents: a fluorine atom at the 6-position and a nitro group at the 5-position. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and serve as a handle for further chemical modifications.[5] This unique combination of substituents makes this compound a highly promising building block for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 633327-51-2 |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| Appearance | Yellow solid |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound in DMSO-d₆ are as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.7 | broad singlet | - |

| H4 | ~8.78 | doublet | J(H-F) ≈ 7.4 |

| H3 | ~8.34 | singlet | - |

| H7 | ~7.68 | doublet | J(H-F) ≈ 11.8 |

Rationale for Assignments: The broad singlet at approximately 13.7 ppm is characteristic of the acidic N-H proton of the indazole ring. The proton at C4 (H4) is deshielded due to the adjacent electron-withdrawing nitro group and shows coupling to the fluorine atom at C6. The proton at C3 (H3) appears as a singlet as it has no adjacent protons. The proton at C7 (H7) is also coupled to the fluorine at C6, resulting in a doublet.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135-140 |

| C3a | ~115-120 |

| C4 | ~120-125 |

| C5 | ~140-145 (bearing NO₂) |

| C6 | ~155-160 (bearing F) |

| C7 | ~110-115 |

| C7a | ~145-150 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching |

| 1550-1500 and 1350-1300 | Asymmetric and symmetric NO₂ stretching |

| 1620-1580 | C=C aromatic stretching |

| 1250-1000 | C-F stretching |

The IR spectrum of the closely related 6-nitro-1H-indazole shows characteristic peaks for N-O stretching of the nitro group.[9][10]

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be at m/z 180.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound is through the electrophilic nitration of 6-fluoro-1H-indazole.

Experimental Protocol: Nitration of 6-Fluoro-1H-indazole

Materials:

-

6-Fluoro-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane

-

Methanol

Procedure:

-

To a stirred solution of 6-fluoro-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound as a yellow solid.

Mechanistic Pathway and Regioselectivity

The nitration of 6-fluoro-1H-indazole is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of both the fused pyrazole ring and the fluorine substituent.

Caption: Synthesis of this compound via electrophilic nitration.

The pyrazole portion of the indazole ring is generally considered to be electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, directing electrophiles to the C4 and C6 positions. The fluorine atom at the C6 position is an ortho-, para-directing group due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive effect.

In the case of 6-fluoro-1H-indazole, the nitration occurs preferentially at the C5 position. This outcome is a result of the complex interplay of electronic and steric effects. The C7 position is sterically hindered by the fused pyrazole ring. The directing effect of the fluorine at C6 to its ortho-position (C5) appears to be the dominant factor in determining the regioselectivity of the nitration.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their antiproliferative activities.[3][13] The electron-withdrawing nature of the nitro group can contribute to interactions with biological targets and can also be a site for bioreductive activation in hypoxic tumor environments. The fluorine atom can enhance the binding affinity and pharmacokinetic properties of the molecule.

Derivatives of 6-nitro-1H-indazole have shown potent antiproliferative activity against various cancer cell lines. For instance, certain benzo[g]indazole derivatives containing a 6-nitro group have exhibited low micromolar IC₅₀ values against lung carcinoma cells.[14]

Structure-Activity Relationship (SAR) Insights:

-

Nitro Group: The presence and position of the nitro group are often crucial for anticancer activity. It can act as a hydrogen bond acceptor and its reduction can lead to cytotoxic species.

-

Fluorine Substitution: Fluorine substitution on the benzene ring of bioactive molecules has been shown to modulate their anticancer activity. The position of the fluorine atom can significantly impact the inhibitory potency against specific kinases.[5]

Antimicrobial and Antiprotozoal Activity

Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiprotozoal agents.[15] The mechanism of action often involves the enzymatic reduction of the nitro group within the pathogen to generate reactive nitrogen species that are toxic to the cell.

Derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their activity against various pathogens. For example, 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activity.[1] The unique electronic properties conferred by the 6-fluoro and 5-nitro substitution pattern make this scaffold an attractive candidate for the development of new anti-infective agents.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Refer to the Safety Data Sheet (SDS) for detailed hazard information. In general, compounds of this class should be handled with care, assuming they may be harmful if swallowed, in contact with skin, or if inhaled.

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

5.3. First Aid Measures

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

5.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds for screening against various biological targets. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications. As research in medicinal chemistry continues to evolve, the utility of well-characterized and strategically functionalized scaffolds like this compound will undoubtedly play a crucial role in the discovery of next-generation drugs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. rsc.org [rsc.org]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 13. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 6-Fluoro-5-nitro-1H-indazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-5-nitro-1H-indazole

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, substituted with electron-withdrawing fluorine and nitro groups, makes it a valuable scaffold for designing kinase inhibitors and other targeted therapeutics.[1][2] Unambiguous structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the definitive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in the field.

Molecular Structure Elucidation

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and the electronic environment of each atom. The structure of this compound dictates the expected spectral outcomes.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region is of particular interest. The strong electron-withdrawing effects of the nitro group and the fluorine atom significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| NH (Position 1) | ~13.7 | br s | - |

| H-4 | 8.78 | d | 7.4 |

| H-3 | 8.34 | s | - |

| H-7 | 7.68 | d | 11.8 |

Data sourced from ChemicalBook.[3]

Interpretation:

-

NH Proton (~13.7 ppm): The signal for the indazole N-H proton appears as a broad singlet at a very high chemical shift. This is characteristic of an acidic proton on a nitrogen atom within a heterocyclic aromatic system, which is also involved in intermolecular hydrogen bonding.

-

H-4 (8.78 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted far downfield. It appears as a doublet due to coupling with the fluorine atom at position 6, a four-bond coupling (⁴JHF) of 7.4 Hz.

-

H-3 (8.34 ppm): The proton at the 3-position of the indazole ring typically appears as a singlet, as it lacks adjacent proton neighbors for significant coupling.

-

H-7 (7.68 ppm): This proton is ortho to the fluorine atom and experiences strong coupling, resulting in a doublet with a large coupling constant of 11.8 Hz (³JHF).

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale for Prediction |

| C-3 | 135-140 | Typical chemical shift for C-3 in the indazole ring.[4] |

| C-3a | 120-125 | Bridgehead carbon, influenced by the pyrazole ring. |

| C-4 | 115-120 | Shielded relative to other aromatic carbons but influenced by the adjacent nitro group. |

| C-5 | 140-145 | Directly attached to the nitro group, causing significant deshielding. |

| C-6 | 150-160 (d) | Directly attached to fluorine, resulting in a large ¹JCF coupling and a downfield shift. |

| C-7 | 105-110 (d) | Ortho to the fluorine atom, experiences a ²JCF coupling. |

| C-7a | 145-150 | Bridgehead carbon adjacent to the pyrazole nitrogen, significantly deshielded. |

Causality in Experimental Choice: When acquiring a ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce sharp singlets for each carbon. However, a ¹³C-coupled (or DEPT/APT) experiment would be invaluable to confirm assignments, particularly to observe the large one-bond C-F coupling (¹JCF) for C-6 and the smaller two-bond C-F coupling (²JCF) for C-7 and C-5.

¹⁹F NMR Analysis

Fluorine-19 is an excellent NMR nucleus due to its 100% natural abundance and high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[5][6] The chemical shift of fluorine is extremely sensitive to its electronic environment, spanning a range of over 300 ppm.[6]

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

-

Predicted Chemical Shift: For a fluorine atom attached to an aromatic ring (aryl fluoride), the chemical shift typically falls within the range of +80 to +170 ppm relative to neat CFCl₃.[7] Given the presence of the ortho nitro group, the chemical shift is expected to be in the lower (more deshielded) end of this range.

-

Multiplicity: The fluorine signal will be split by the neighboring protons. It will appear as a doublet of doublets (dd) due to coupling with H-7 (a large ³JFH of ~11.8 Hz) and H-4 (a smaller ⁴JFH of ~7.4 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8] The spectrum of this compound is expected to show distinct bands corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indazole) | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| N=O Asymmetric Stretch (Nitro) | 1550 - 1500 | Strong |

| C=C Stretch (Aromatic Ring) | 1620 - 1450 | Medium |

| N=O Symmetric Stretch (Nitro) | 1360 - 1320 | Strong |

| C-F Stretch (Aryl Fluoride) | 1250 - 1100 | Strong |

| C-H Out-of-Plane Bending (Aromatic) | 900 - 700 | Strong |

Characteristic wavenumber ranges sourced from standard IR spectroscopy tables.[9]

Expert Insight: The two strong absorption bands for the nitro group (asymmetric and symmetric stretches) are highly diagnostic. Their presence, along with the strong C-F stretch and the characteristic N-H and aromatic C-H stretches, provides compelling evidence for the compound's gross structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Electrospray Ionization (ESI):

-

Molecular Formula: C₇H₄FN₃O₂

-

Exact Mass: 181.0288

-

Experimental Data: A reported ESI mass spectrum shows a peak at m/z = 180 in negative ion mode, corresponding to the deprotonated molecule ([M-H]⁻).[3] This is consistent with the acidic nature of the indazole N-H proton.

Proposed Fragmentation Pathway (Electron Ionization - EI): While ESI is a soft ionization technique, Electron Ionization (EI) would induce fragmentation, providing further structural information. The molecular ion (M⁺˙) at m/z 181 would be expected, followed by characteristic losses.

Figure 2: Proposed key fragmentation pathway for this compound under EI-MS.

Interpretation of Fragmentation:

-

Loss of NO₂: The most common initial fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 135.

-

Loss of HCN: The resulting indazole cation can subsequently lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of nitrogen-containing heterocyclic rings, to yield a fragment at m/z 108.

-

Loss of H: Loss of a hydrogen radical to form a stable cation at m/z 180 is also a plausible pathway.

Experimental Protocols

Reproducibility requires rigorous and well-documented methodologies. The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the compound and shifts the residual solvent peak away from the signals of interest.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[10] Tune and shim the instrument for the specific probe and sample.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are required. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire the spectrum with proton decoupling to confirm the chemical shift and without decoupling to observe the J-coupling to protons. A spectral width of ~200 ppm is generally adequate.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual DMSO signal (2.50 ppm for ¹H, 39.52 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

FT-IR Spectroscopy Protocol

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal (32 scans is standard).

-

Sample Analysis: Place a small amount of the solid this compound powder onto the crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system with a C18 column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is often effective.

-

Mass Spectrometer Setup: Calibrate the instrument (e.g., a Time-of-Flight or Orbitrap mass analyzer) to ensure high mass accuracy.

-

Data Acquisition: Acquire data in both positive and negative Electrospray Ionization (ESI) modes. A full scan from m/z 50 to 500 is appropriate.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR defines the precise atomic connectivity and electronic environment, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. By adhering to these well-established protocols and interpretative principles, researchers can ensure the quality and identity of this important chemical entity, thereby enabling its confident use in further scientific endeavors.

References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 633327-51-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. rsc.org [rsc.org]

A Technical Guide to the Solubility of 6-Fluoro-5-nitro-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-fluoro-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific quantitative solubility data is not extensively documented in publicly available literature, this paper synthesizes information from its known physicochemical properties, structural analogues, and documented synthesis and purification procedures to build a robust qualitative solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method, empowering researchers to generate precise data tailored to their specific applications. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from reaction chemistry to formulation and preclinical screening.

Introduction: The Significance of Solubility

This compound is a substituted indazole, a class of heterocyclic aromatic compounds that are privileged scaffolds in modern drug discovery. The presence of a nitro group and a fluorine atom makes it a versatile building block for creating complex molecules with potential therapeutic activities, including antiproliferative and antibacterial agents[1].

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, purification, and analysis; influences reaction kinetics and yield; and is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can become a significant bottleneck, halting the progress of otherwise promising molecules. This guide aims to provide a foundational understanding of this compound's solubility to mitigate such challenges.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a useful first approximation, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[2][3]. An analysis of the structure of this compound reveals several key features that govern its interactions with solvents:

-

Indazole Core: The bicyclic aromatic indazole system is relatively nonpolar and capable of π-π stacking interactions.

-

N-H Group: The proton on the indazole nitrogen acts as a hydrogen bond donor.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group with polar oxygen atoms that can act as hydrogen bond acceptors.

-

Fluorine Atom (-F): As the most electronegative element, fluorine contributes to the molecule's overall polarity through a strong dipole moment.

The molecule thus possesses a blend of polar (N-H, -NO₂, -F) and nonpolar (aromatic rings) characteristics, suggesting it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 633327-51-2 | [4][5] |

| Molecular Formula | C₇H₄FN₃O₂ | [5][6] |

| Molecular Weight | 181.12 g/mol | [5] |

| Appearance | Yellow to orange solid | [7] |

| pKa (Predicted) | 10.92 ± 0.40 | [7] |

| Boiling Point (Predicted) | 401.2 ± 25.0 °C | [7] |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [6][7] |

| Flash Point | 196.4 °C |[6] |

The predicted pKa of ~10.9 suggests the N-H proton is weakly acidic, and the molecule will remain predominantly in its neutral form in most organic solvents and aqueous solutions, unless a strong base is present[7].

Qualitative Solubility Assessment

Based on its hybrid polarity, we can predict the qualitative solubility of this compound in common laboratory solvents. This assessment is crucial for initial solvent screening for reactions, chromatography, and crystallization studies.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | These solvents have strong dipoles and can accept hydrogen bonds from the indazole N-H group, effectively solvating the polar regions of the molecule.[8] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds. While they can interact with the polar groups, the nonpolar aromatic core may limit high solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The interaction is primarily through dipole-dipole forces. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity and hydrogen bond accepting capability of ethyl acetate make it a suitable solvent. This is supported by its use as an extraction solvent in the compound's synthesis.[4][9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can dissolve compounds of intermediate polarity. The use of a DCM/methanol mixture for purification confirms its solubility in this system.[4] |

| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible with the indazole ring, the polar functional groups will limit solubility in these nonpolar solvents. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | The high polarity imparted by the nitro and fluoro groups makes the compound incompatible with nonpolar aliphatic solvents.[3] |

| Aqueous | Water | Very Low / Insoluble | Despite having hydrogen bonding groups, the large aromatic core typically results in poor water solubility for such compounds.[10] Solubility may increase in acidic or basic aqueous solutions, but this involves an acid-base reaction.[11] |

Evidence from Synthetic Procedures

A practical and authoritative source of solubility information comes from documented chemical syntheses. The synthesis of this compound involves the following key steps that inform its solubility behavior[4]:

-

Reaction Quenching: The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted from the aqueous layer using ethyl acetate . This unequivocally demonstrates that the compound has favorable solubility in ethyl acetate and is poorly soluble in the aqueous phase.

-

Purification: The crude product is purified by fast column chromatography using an eluent of dichloromethane/methanol (9.8:0.2) . This indicates that the compound is soluble in this solvent mixture, with moderate polarity being optimal for chromatographic separation.

These procedural details provide field-proven evidence that aligns perfectly with the qualitative predictions in Table 2, highlighting ethyl acetate, dichloromethane, and methanol as effective solvents.

Recommended Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values (e.g., mg/mL or mol/L), the isothermal shake-flask method is the gold standard.[8] It is a robust and self-validating technique for determining equilibrium solubility.

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Acetonitrile, Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation is reached. A starting point is ~10-20 mg per 1 mL of solvent.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][12] It may also cause respiratory irritation.[12] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[6]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be necessary.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

While a comprehensive, publicly available dataset of quantitative solubility for this compound is lacking, a strong, evidence-based profile can be constructed. Its molecular structure, featuring both polar and nonpolar moieties, predicts moderate solubility in polar aprotic (DMSO, DMF), ester (ethyl acetate), and chlorinated (DCM) solvents, and lower solubility in nonpolar and aqueous media. This theoretical assessment is strongly corroborated by its published synthesis and purification procedures, which utilize ethyl acetate and dichloromethane/methanol solvent systems. For researchers requiring precise quantitative data for modeling, formulation, or process development, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for its determination.

References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. This compound | 633327-51-2 [chemicalbook.com]

- 5. This compound CAS#: 633327-51-2 [amp.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound CAS#: 633327-51-2 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. watson-int.com [watson-int.com]

The Strategic Deployment of 6-Fluoro-5-nitro-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Status of Fluorinated Nitroindazoles

In the landscape of contemporary drug discovery, the indazole scaffold stands as a "privileged" structure, a core motif frequently found in molecules exhibiting a wide array of biological activities.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing ligands that can interact with a multitude of biological targets. The strategic incorporation of fluorine atoms and nitro groups into this scaffold further enhances its utility, bestowing upon it desirable physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of 6-fluoro-5-nitro-1H-indazole, a key building block whose unique substitution pattern makes it an invaluable asset in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibition. We will delve into its synthesis, key chemical transformations, and its strategic application in the construction of targeted therapies, providing both the theoretical underpinnings and practical, field-proven protocols essential for the modern medicinal chemist.

Physicochemical Properties and Structural Attributes

The judicious placement of a fluorine atom at the 6-position and a nitro group at the 5-position of the indazole core imparts a unique set of electronic and steric properties to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FN₃O₂ | N/A |

| Molecular Weight | 181.12 g/mol | N/A |

| Appearance | Yellow to orange solid | N/A |

| pKa | 10.92 ± 0.40 (Predicted) | N/A |

| Boiling Point | 401.2 ± 25.0 °C (Predicted) | N/A |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | N/A |

The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the reactivity of the indazole ring system. The fluorine atom at C6 can enhance metabolic stability and binding affinity of derivative compounds by forming favorable interactions with protein targets and modulating the pKa of the indazole N-H. The nitro group at C5, a strong electron-withdrawing group, not only influences the regioselectivity of reactions such as N-alkylation but also serves as a synthetic handle for the introduction of an amino group, a critical pharmacophoric element in many kinase inhibitors.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in its utilization as a building block. While various methods for indazole synthesis exist, a common and effective strategy for this particular substitution pattern involves the diazotization of a suitably substituted aniline followed by intramolecular cyclization.

Conceptual Synthetic Pathway

A plausible and efficient route commences with 2-methyl-4-fluoro-5-nitroaniline. This starting material undergoes diazotization, followed by an intramolecular cyclization to yield the desired indazole. This method is analogous to the classical synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[1]

References

An In-Depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader exploration of substituted indazoles as privileged scaffolds in drug development. This guide will delve into the logical synthesis of this compound, detailing a robust experimental protocol. Furthermore, it will explore the compound's chemical properties and, most critically, its significant role as a pivotal intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and medicinal chemistry endeavors.

Introduction: The Rise of a Versatile Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While sparsely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] The strategic functionalization of the indazole core allows for the fine-tuning of its pharmacological profile, making it a highly sought-after scaffold in the design of novel therapeutics.[1]

This compound (CAS No: 633327-51-2) has emerged as a particularly valuable intermediate in this context. The presence of both a fluorine atom and a nitro group offers multiple avenues for synthetic elaboration. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indazole ring, while also providing handles for a variety of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design. The nitro group, on the other hand, can be readily reduced to an amine, opening up a vast chemical space for further derivatization.

This guide will provide a detailed examination of the synthesis and utility of this important building block, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | PubChem |

| Molecular Weight | 181.12 g/mol | PubChem |

| Appearance | Yellow to orange solid | ChemicalBook |

| Boiling Point (Predicted) | 401.2 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 10.92 ± 0.40 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthesis of this compound involves the electrophilic nitration of the readily available precursor, 6-Fluoro-1H-indazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the electronic nature of the 6-Fluoro-1H-indazole starting material. The indazole ring system is generally susceptible to electrophilic attack. The fluorine atom at the 6-position is an ortho-, para-directing deactivator. However, in the context of the bicyclic indazole system, the directing effects can be complex. The nitration is expected to occur at the 5- or 7-position. The use of a strong nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate, is necessary to achieve efficient conversion. The reaction is typically carried out at a low temperature (0°C) to control the exothermicity of the reaction and to minimize the formation of side products.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

6-Fluoro-1H-indazole

-

Concentrated sulfuric acid

-

Potassium nitrate

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-Fluoro-1H-indazole (1.0 g, 7.34 mmol) in concentrated sulfuric acid (22 mL) at 0°C, add potassium nitrate (0.74 g, 7.34 mmol) in portions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 98:2) as the eluent to afford this compound as a yellow solid.[5]

Synthetic Workflow Diagram

The following diagram, generated using Graphviz, illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in the pharmaceutical industry is as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors.[6] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The indazole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[6][8]

The this compound moiety can be elaborated in several ways. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The indazole nitrogen can also be alkylated or arylated to further explore the chemical space.

Role in Kinase Inhibitor Synthesis

The following diagram illustrates the central role of this compound in a typical drug discovery workflow for developing kinase inhibitors.

Caption: Role of this compound in drug discovery.

Examples of Biologically Active Derivatives

While specific examples of drugs synthesized directly from this compound are not prominently in the public domain, the broader class of fluoro- and nitro-substituted indazoles are well-represented in the patent literature and scientific publications as key intermediates for potent kinase inhibitors. The table below summarizes the activity of some representative indazole-based kinase inhibitors, highlighting the importance of this scaffold.

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM (for 6-fluoro substituted analog) | [6] |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | 3-11 nM | [9] |

| Indazole-based compounds | PKMYT1 Kinase | Potent inhibition reported in patent | [7] |

| N-(6-(substituted phenyl)-1H-indazol-3-yl)benzamides | FGFR1 | 3.3 nM (for optimized derivative) | [8] |

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis is straightforward, and its dual functionalization provides a rich platform for the generation of diverse chemical libraries. While its own discovery story may be modest, its impact is amplified through the numerous drug discovery programs that utilize it as a key building block. The continued exploration of kinase inhibitors and other targeted therapies will undoubtedly ensure that this compound and its analogs remain highly relevant and valuable tools for drug development professionals for the foreseeable future. Future research may focus on developing even more efficient and greener synthetic routes to this intermediate and on expanding its application in the synthesis of novel therapeutic agents beyond kinase inhibitors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Modeling of 6-Fluoro-5-nitro-1H-indazole

Abstract

6-Fluoro-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The presence of a fluorine atom and a nitro group on the indazole scaffold creates a molecule with potential applications as a building block in the synthesis of bioactive compounds and functional materials. This technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the computational methodologies required to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes the causality behind methodological choices, ensuring a robust and validated computational approach.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that can be functionalized to modulate biological activity.[1] Specifically, the introduction of electron-withdrawing groups like nitro (NO₂) and fluoro (F) moieties can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are critical in the rational design of drug candidates. Nitroaromatic compounds, for instance, are known for their diverse biological activities, including antibacterial and anticancer properties.[2][3][4] The addition of a fluorine atom can enhance binding affinity, improve metabolic stability, and increase bioavailability.

Given the synthetic and pharmacological importance of this class of molecules, in silico studies are invaluable for predicting molecular properties and guiding experimental work. Computational modeling provides a powerful, cost-effective, and time-efficient means to investigate molecules like this compound at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical Foundations for Computational Modeling

The accurate computational modeling of this compound relies on the principles of quantum mechanics. Density Functional Theory (DFT) is the most widely used and effective method for studying the electronic structure of molecules of this size and complexity.[5][6][7]

2.1 Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wave function approach, which is a function of 3N coordinates for N electrons.

The choice of the exchange-correlation functional and the basis set is paramount for obtaining accurate results. For molecules containing nitro groups and halogens, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a good starting point as they incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources.

2.2 Basis Sets

A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set provides a good balance between computational cost and accuracy. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions ("d,p") allow for more flexibility in describing the shape of the electron orbitals, which is crucial for capturing the effects of the electronegative fluorine and nitro groups.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the computational investigation of this compound.

3.1 Software Packages

A variety of software packages can perform the necessary DFT calculations. Widely used and well-validated options include Gaussian, ORCA, and GAMESS. The following protocols are described in a general manner that can be adapted to any of these platforms.

3.2 Step 1: Geometric Optimization and Frequency Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.

-

Protocol:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.

-

Following the optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for validation.

-

-

Caption: Workflow for obtaining the optimized molecular geometry.

3.3 Step 2: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity.

-

Protocol:

-

Using the optimized geometry from Step 1, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

-

Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance, respectively.

-

3.4 Step 3: Spectroscopic Property Simulation

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

-

Protocol:

-

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[8] These calculations should be performed on the optimized geometry. The calculated shifts can then be compared to experimental data (if available) to validate the computed structure.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Vis absorption spectrum. This can provide insights into the molecule's color and its behavior upon light absorption.

-

Caption: Relationship between computational predictions and experimental validation.

Predicted Physicochemical Properties (Hypothetical Data)

The following tables present hypothetical but realistic data that would be obtained from the computational protocols described above. These values are based on typical results for similar fluoro-nitro aromatic compounds.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond | Predicted Value |

| Bond Length | C5-N(nitro) | 1.48 Å |

| C6-F | 1.35 Å | |

| N1-N2 | 1.38 Å | |

| Bond Angle | O-N-O (nitro) | 125.0° |

| C5-C6-F | 119.5° | |

| Dihedral Angle | C4-C5-N-O | ~180° (planar) |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | ~5.5 Debye |

| Key IR Frequencies | NO₂ symmetric stretch: ~1350 cm⁻¹ |

| NO₂ asymmetric stretch: ~1530 cm⁻¹ | |

| C-F stretch: ~1250 cm⁻¹ | |

| Predicted ¹⁹F NMR Shift | ~ -115 ppm (relative to CFCl₃) |

| Max UV-Vis Absorption (λ_max) | ~320 nm |

Validation and Correlation with Experimental Data

The trustworthiness of any computational model hinges on its validation against experimental data. While dedicated experimental studies on this compound are not widely available in the public domain, the predicted properties can be compared with those of structurally related molecules such as 6-nitroindazole or 6-fluoro-1H-indazole.[9][10] For instance, the calculated vibrational frequencies for the nitro group can be compared to known values for other nitroaromatic compounds.[5][7] This comparative analysis serves as a crucial self-validating step in the research process.

Conclusion

This technical guide has outlined a robust and scientifically grounded framework for the theoretical and computational modeling of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into the geometric, electronic, and spectroscopic properties of this molecule. The step-by-step protocols provided, from geometry optimization to spectroscopic simulation, offer a clear pathway for conducting high-quality in silico research. The emphasis on comparing computational predictions with experimental data for related compounds ensures the scientific integrity and reliability of the theoretical models. This approach not only elucidates the fundamental properties of this compound but also provides a predictive foundation for its application in drug discovery and materials science.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]